molecular formula C10H14ClN3 B1394826 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine CAS No. 1219961-07-5

4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine

Cat. No.: B1394826
CAS No.: 1219961-07-5
M. Wt: 211.69 g/mol
InChI Key: OUMAMNHWQNPJHE-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 4-position and a 2-methyl-1-piperidinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with 2-methylpiperidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, N-oxides, and secondary amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance the binding affinity of the compound to its target, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine: This compound has a similar structure but with an ethyl group instead of a 2-methyl group on the piperidine ring.

    4-Chloro-2-methyl-6-(1-piperidinyl)pyrimidine: This compound differs in the position of the methyl group on the piperidine ring.

Uniqueness

4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine is unique due to the specific substitution pattern on the pyrimidine and piperidine rings, which can influence its chemical reactivity and biological activity. The presence of the 2-methyl group on the piperidine ring can enhance the compound’s lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

4-chloro-6-(2-methylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMAMNHWQNPJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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